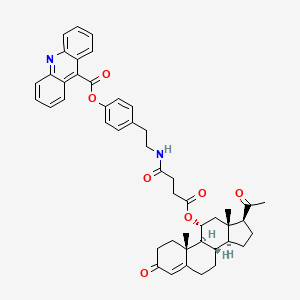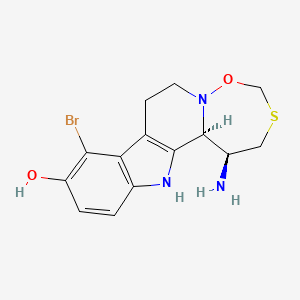
2,3,3',4,5-Pentachlorobiphenyl
Vue d'ensemble
Description
2,3,3’,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Analyse Biochimique
Biochemical Properties
2,3,3’,4,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP1A1, CYP2B1, and CYP2B6, which metabolize it into hydroxylated metabolites . These interactions often result in the activation or inhibition of these enzymes, leading to altered metabolic processes. Additionally, 2,3,3’,4,5-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator, which mediates various biochemical and toxic effects .
Cellular Effects
2,3,3’,4,5-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to increase the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and inflammatory responses, such as IL-1β . It also affects the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage . Furthermore, 2,3,3’,4,5-Pentachlorobiphenyl can disrupt endocrine functions by altering hormone receptor activities and gene expression .
Molecular Mechanism
The molecular mechanism of 2,3,3’,4,5-Pentachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the AhR, which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the DNA, activating the transcription of target genes . This process leads to the induction of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 . Additionally, 2,3,3’,4,5-Pentachlorobiphenyl can inhibit or activate various signaling pathways, including the Akt/FoxO3a/NIS pathway, which is involved in thyroid cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,5-Pentachlorobiphenyl change over time. This compound is relatively stable and resistant to degradation, leading to prolonged persistence in biological systems . Long-term exposure studies have shown that 2,3,3’,4,5-Pentachlorobiphenyl can cause chronic toxicity, including endocrine disruption and carcinogenic effects . Additionally, the compound’s stability allows it to bioaccumulate in tissues, leading to sustained cellular and systemic effects .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,5-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of this compound can disrupt thyroid hormone levels and alter gene expression in thyroid cells . Higher doses have been associated with more severe toxic effects, including liver damage, reproductive toxicity, and neurodevelopmental deficits . These dose-dependent effects highlight the compound’s potential for causing adverse health outcomes at varying exposure levels.
Metabolic Pathways
2,3,3’,4,5-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes metabolize the compound into hydroxylated metabolites, such as 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl (4-OH-CB107) . The metabolites can further interact with other metabolic pathways, including those involved in fatty acid metabolism and circadian rhythm regulation . These interactions can lead to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. The compound’s high lipophilicity allows it to accumulate in adipose tissue and other lipid-rich compartments . It can also bind to transport proteins, facilitating its distribution throughout the body . The compound’s distribution is influenced by its molecular weight and hydrophobicity, with higher molecular weight congeners showing slower redistribution .
Subcellular Localization
The subcellular localization of 2,3,3’,4,5-Pentachlorobiphenyl affects its activity and function. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it binds to the AhR and influences gene transcription . These localization patterns are critical for understanding the compound’s biochemical and toxicological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of PCBs, including 2,3,3’,4,5-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction was typically conducted in large reactors where biphenyl was exposed to chlorine gas in the presence of a catalyst. The degree of chlorination was controlled by adjusting the reaction time, temperature, and chlorine concentration .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3’,4,5-Pentachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can occur under anaerobic conditions, leading to the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the presence of oxygen.
Reduction: Anaerobic conditions with suitable reducing agents.
Substitution: Nucleophiles such as hydroxide ions or thiol groups.
Major Products:
Oxidation: Hydroxylated metabolites such as 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl.
Reduction: Dechlorinated biphenyls.
Substitution: Biphenyl derivatives with substituted functional groups.
Applications De Recherche Scientifique
2,3,3’,4,5-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on various organisms, including its role as an endocrine disruptor.
Bioremediation: Exploring microbial degradation pathways to remediate PCB-contaminated sites.
Biomedical Research: Examining its effects on cellular processes and its potential role in diseases.
Mécanisme D'action
2,3,3’,4,5-Pentachlorobiphenyl exerts its effects through several molecular mechanisms:
Endocrine Disruption: It can interfere with hormone signaling pathways, particularly those involving thyroid hormones.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Interaction with Receptors: It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
2,3,3’,4,5-Pentachlorobiphenyl is one of many PCB congeners. Similar compounds include:
2,3,4,4’,5-Pentachlorobiphenyl: Another PCB congener with similar toxicological properties.
2,3,3’,4,4’-Pentachlorobiphenyl: Known for its endocrine-disrupting effects.
2,3,4,5,3’-Pentachlorobiphenyl: Shares similar environmental persistence and bioaccumulation characteristics.
Each of these compounds has unique properties based on the position and number of chlorine atoms, which influence their chemical behavior and biological effects.
Propriétés
IUPAC Name |
1,2,3,4-tetrachloro-5-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENMISTWGTJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074212 | |
| Record name | 2,3,3',4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-69-0 | |
| Record name | PCB 106 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B01QEN6U58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(3,5-Dichlorobenzoyl)-2-hydroxyphenyl]acetic acid](/img/structure/B1210789.png)




![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium chloride](/img/structure/B1210797.png)






![6-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethenyl]naphthalene-2-carboxylic acid](/img/structure/B1210810.png)
